Fruquintinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fruquintinib is a small-molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels. Tumors often hijack this process to grow and spread. By inhibiting VEGFRs, fruquintinib disrupts tumor blood supply, potentially starving cancer cells of oxygen and nutrients they need to survive [].

Pre-clinical Studies and Mechanism of Action

In vitro studies have demonstrated fruquintinib's ability to suppress endothelial cell proliferation and tubule formation, a key step in angiogenesis []. Furthermore, it displayed activity against both VEGFR2, which is critical for blood vessel development, and VEGFR3, involved in lymphatic vessel formation, potentially impacting multiple pathways that tumors exploit for growth [].

Clinical Trials in Metastatic Colorectal Cancer (mCRC)

Fruquintinib has shown promise in clinical trials for mCRC, particularly in patients who have already received standard chemotherapy regimens. The pivotal FRESCO-2 trial, a phase III double-blind study, investigated fruquintinib compared to a placebo in patients with mCRC who had progressed after receiving fluorouracil, oxaliplatin, and irinotecan-based chemotherapy []. The study found that fruquintinib significantly improved overall survival (OS) and progression-free survival (PFS) compared to placebo, with a manageable safety profile []. This suggests fruquintinib could be a valuable treatment option for patients with advanced mCRC who have exhausted other therapies.

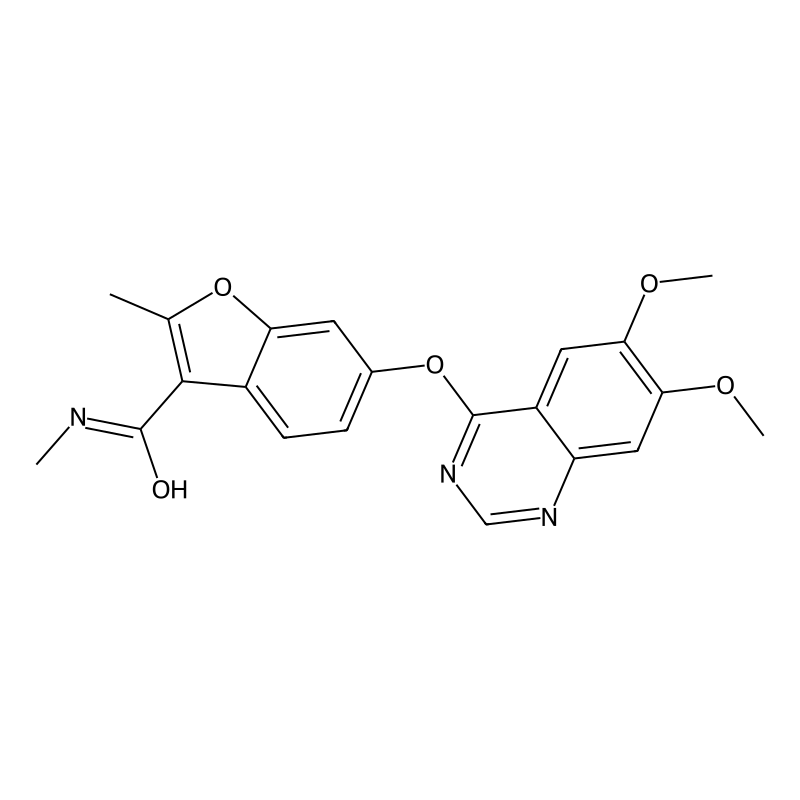

Fruquintinib is a novel small-molecule compound specifically designed to inhibit the vascular endothelial growth factor receptor (VEGFR) family, which includes VEGFR-1, VEGFR-2, and VEGFR-3. Its chemical structure is identified as 6-[(6,7-Dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide . This compound has been developed primarily for the treatment of metastatic colorectal cancer, particularly in patients who have failed previous therapies .

Fruquintinib's primary mechanism of action involves inhibiting VEGFRs. VEGFRs are receptor tyrosine kinases that play a critical role in angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis for growth and metastasis. By blocking VEGFRs, fruquintinib disrupts the signaling cascade that promotes blood vessel formation, starving the tumor of its vital blood supply and hindering its progression [, ].

Fruquintinib functions through a series of chemical interactions that inhibit the phosphorylation of VEGFRs, thereby blocking downstream signaling pathways that promote angiogenesis—the formation of new blood vessels from existing ones. This inhibition is critical in cancer treatment as tumor growth often relies on angiogenesis to supply nutrients and oxygen. Fruquintinib exhibits high selectivity towards the VEGFR family, with low off-target effects on other kinases .

The synthesis of fruquintinib involves several key steps that include the formation of its core quinazoline structure followed by functionalization to introduce the benzofuran moiety and other substituents. Specific synthetic routes typically involve:

- Formation of the quinazoline ring through cyclization reactions.

- Introduction of methoxy groups via methylation processes.

- Coupling reactions to attach the benzofuran carboxamide moiety.

These methods ensure that the final product retains high purity and bioactivity necessary for therapeutic applications .

Fruquintinib is primarily indicated for use in patients with refractory metastatic colorectal cancer who have previously undergone multiple lines of chemotherapy. It has been approved by regulatory bodies such as the Food and Drug Administration for this indication due to its demonstrated efficacy in clinical trials . Beyond colorectal cancer, ongoing research may explore its potential applications in other malignancies where angiogenesis plays a crucial role.

Interaction studies have shown that fruquintinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, along with non-CYP450 pathways such as sulfation and glucuronidation . Understanding these interactions is vital for predicting potential drug-drug interactions and optimizing therapeutic regimens. Clinical data suggest that food intake does not significantly affect its pharmacokinetics, allowing flexible dosing options .

Fruquintinib belongs to a class of drugs known as VEGFR inhibitors. Below are some similar compounds along with a brief comparison highlighting their unique aspects:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Regorafenib | Multi-kinase inhibitor targeting various pathways | Approved for multiple cancers; broader kinase inhibition profile |

| Bevacizumab | Monoclonal antibody against VEGF | Targets VEGF directly rather than its receptors |

| Sorafenib | Multi-kinase inhibitor including RAF kinases | Primarily used for liver and kidney cancers |

| Lenvatinib | Inhibits multiple receptor tyrosine kinases | Effective in thyroid cancer; broader target range |

Fruquintinib's selectivity for VEGFRs distinguishes it from these compounds, making it particularly effective in targeting angiogenesis associated with colorectal cancer while minimizing off-target effects .

Fruquintinib, with the chemical name 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide, is a highly selective small molecule tyrosine kinase inhibitor [3] [6]. The compound possesses the molecular formula C21H19N3O5 and exhibits a molecular weight of 393.39 grams per mole [2] [3] [4]. The compound is identified by the Chemical Abstracts Service number 1194506-26-7 [2] [4].

Physical State and Appearance

Fruquintinib exists as a solid at ambient temperature and pressure conditions [3] [6] [8]. The compound presents as a powder with a characteristic white to off-white coloration [3] [6]. These physical characteristics remain consistent across different preparation methods and storage conditions, indicating inherent stability of the compound's physical form.

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [3] [6] [8] |

| Appearance | Powder | [3] [6] |

| Color | White to off-white | [3] [6] |

The predicted density of fruquintinib is 1.302 ± 0.06 grams per cubic centimeter [4]. The compound exhibits a polar surface area of 106.8 square angstroms, which contributes to its solubility characteristics and biological membrane permeability properties [14].

Solubility Profile

The solubility characteristics of fruquintinib demonstrate significant variability depending on the solvent system and environmental conditions, particularly hydrogen ion concentration for aqueous systems [3] [6] [11] [13].

pH-Dependent Aqueous Solubility

Fruquintinib exhibits pronounced pH-dependent aqueous solubility behavior, classified as a weak base compound [11]. The aqueous solubility varies dramatically across different hydrogen ion concentrations, with enhanced solubility observed under acidic conditions [3] [6] [11] [13].

| pH | Solubility (μg/mL) | Reference |

|---|---|---|

| 1.0 | 129.9 | [3] [6] [11] [13] |

| 4.5 | 0.9 | [11] |

| 6.8 | 0.9 | [3] [6] [11] [13] |

At pH 1.0, fruquintinib demonstrates maximum aqueous solubility of 129.9 micrograms per milliliter [3] [6] [11] [13]. This high solubility under strongly acidic conditions decreases substantially as the pH increases toward neutral conditions. At physiological pH levels of 6.8, the solubility drops to 0.9 micrograms per milliliter, representing a more than 140-fold decrease in solubility [3] [6] [11] [13].

The dissolution profiles of fruquintinib capsules reflect this pH dependency, with complete dissolution occurring within 45 minutes in 0.1 normal hydrochloric acid, while less than 50% dissolution occurs within the same timeframe in buffer systems at pH 4.5 and 6.8 [11]. This behavior classifies fruquintinib as a Biopharmaceutical Classification System class 2 compound, characterized by low aqueous solubility and high permeability [11].

Organic Solvent Solubility

Fruquintinib demonstrates variable solubility in organic solvents, with significantly higher solubility compared to aqueous systems [9] [10]. The compound shows good solubility in polar aprotic solvents commonly used in pharmaceutical research and development.

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Dimethyl sulfoxide | 2-6 | [9] [10] |

| Dimethyl formamide | 5 | [9] |

| Ethanol | <1 | [10] |

| Water | <1 | [10] |

Dimethyl formamide provides the highest solubility for fruquintinib at approximately 5 milligrams per milliliter [9]. Dimethyl sulfoxide demonstrates variable but substantial solubility ranging from 2 to 6 milligrams per milliliter depending on specific experimental conditions [9] [10]. In contrast, both ethanol and water exhibit poor solubility characteristics with less than 1 milligram per milliliter [10].

For aqueous buffer systems, enhanced solubility can be achieved through co-solvent approaches, with a 1:3 solution of dimethyl formamide to phosphate-buffered saline at pH 7.2 yielding approximately 0.25 milligrams per milliliter [9]. However, such aqueous solutions demonstrate limited stability and are not recommended for storage periods exceeding one day [9].

Partition Coefficient and Lipophilicity

The lipophilicity of fruquintinib has been characterized using computational methods that predict the compound's behavior in octanol-water partition systems [14]. These calculations provide insight into the compound's membrane permeability and distribution characteristics.

| Method | LogP Value | Reference |

|---|---|---|

| Moriguchi Topological Method | 1.41 | [14] |

| Fragment-based Computational Approach | 3.03 | [14] |

The Moriguchi topological method predicts a logarithm of partition coefficient value of 1.41, indicating moderate lipophilicity [14]. However, the fragment-based computational approach yields a substantially higher value of 3.03, suggesting greater lipophilic character [14]. This discrepancy between prediction methods reflects the complexity of accurately modeling partition behavior for complex heterocyclic compounds containing multiple functional groups.

The predicted lipophilicity values position fruquintinib within a range suitable for oral bioavailability while maintaining sufficient aqueous solubility for formulation purposes. The compound's structure contains both hydrophilic elements, including the quinazoline nitrogen atoms and methoxy substituents, and lipophilic components such as the benzofuran scaffold [5].

pKa and Ionization Properties

Fruquintinib exhibits weak basic character with experimentally determined and computationally predicted dissociation constants [3] [4] [6] [11] [13]. The ionization behavior directly influences the pH-dependent solubility characteristics previously described.

| Property | Value | Reference |

|---|---|---|

| Experimental pKa | 2.78 | [3] [6] [11] [13] |

| Predicted pKa | 14.35 ± 0.46 | [4] |

The experimentally determined dissociation constant of 2.78 indicates that fruquintinib acts as a weak base [3] [6] [11] [13]. At physiological pH values, the compound exists predominantly in its neutral, non-ionized form, which contributes to its limited aqueous solubility under these conditions. The ionization state significantly influences the compound's dissolution behavior, with enhanced protonation under acidic conditions leading to increased water solubility.

The computational prediction yields a substantially higher pKa value of 14.35 ± 0.46 [4]. This discrepancy likely reflects differences between the specific ionizable groups being modeled computationally versus those measured experimentally, as well as limitations in computational pKa prediction methods for complex polycyclic compounds.

Stability Characteristics

Fruquintinib demonstrates favorable stability characteristics under various environmental conditions and storage scenarios [4] [11] [15]. The compound exhibits thermal stability and resistance to degradation in simulated biological fluids.

| Condition | Stability Profile | Reference |

|---|---|---|

| Storage at -20°C | Stable for 1 year | [4] |

| Simulated Gastric Fluid | Stable for at least 1 hour | [11] |

| Simulated Intestinal Fluid | Stable for at least 3 hours | [11] |

| Freeze-dried Form | Stable for extended periods | [15] |

Under recommended storage conditions of temperatures below -20 degrees Celsius, fruquintinib maintains stability for at least one year from the date of synthesis [4]. The compound demonstrates resistance to degradation in simulated gastrointestinal fluids, with stability maintained for at least one hour in simulated gastric fluid and at least three hours in simulated intestinal fluid [11].

Thermal analysis using differential scanning calorimetry reveals an endothermic peak at 139 joules per gram with an onset temperature of 245.5 degrees Celsius [15]. This thermal transition likely corresponds to melting or decomposition processes and provides guidance for processing temperature limits during pharmaceutical manufacturing.

Solutions in dimethyl sulfoxide may be stored at -20 degrees Celsius for up to one month while maintaining chemical integrity [4]. However, aqueous solutions demonstrate limited stability and require preparation immediately before use [9].

Spectroscopic Properties

The spectroscopic characteristics of fruquintinib have been characterized using ultraviolet-visible absorption spectroscopy, providing information about the compound's electronic transitions and optical properties [9].

| Property | Value | Reference |

|---|---|---|

| UV-Visible λmax | 237 nm | [9] |

| Melting Point | Not determined | [8] |

| Predicted Boiling Point | 600.5 ± 55.0°C | [4] [18] |

| Flash Point | 317.0 ± 31.5°C | [18] |

The primary ultraviolet absorption maximum occurs at 237 nanometers, reflecting electronic transitions within the quinazoline and benzofuran chromophoric systems [9]. This absorption characteristic can be utilized for quantitative analysis and purity assessment of fruquintinib preparations.

The predicted boiling point of 600.5 ± 55.0 degrees Celsius at standard atmospheric pressure indicates high thermal stability of the compound [4] [18]. The flash point of 317.0 ± 31.5 degrees Celsius provides important safety information for handling and processing procedures [18].

Nuclear magnetic resonance spectroscopy and infrared spectroscopy have been employed for structural characterization of fruquintinib and related crystalline forms [15]. X-ray powder diffraction analysis has identified distinct crystalline polymorphs, including anhydrous forms and co-crystal structures with organic acids such as citric acid, fumaric acid, adipic acid, and succinic acid [15]. These different solid-state forms exhibit unique diffraction patterns and thermal properties, which may influence pharmaceutical performance characteristics.

The synthesis of fruquintinib follows a multi-step synthetic pathway that constructs the complex benzofuran-quinazoline hybrid structure through carefully orchestrated chemical transformations. The synthetic route developed by Hutchison MediPharma represents a breakthrough in process efficiency and scalability for producing this pharmaceutical compound [1].

Primary Synthetic Route

The synthesis begins with a seven-step sequence that builds the benzofuran intermediate systematically. The initial halogenation step employs either N-iodosuccinimide or N-bromosuccinimide to introduce halogen functionality onto the starting aromatic compound [1]. This electrophilic aromatic substitution proceeds through a solid-liquid separation process, allowing for efficient isolation of the halogenated intermediate.

The acylation reaction utilizes acetic anhydride in the presence of triethylamine as a base, conducted at 30°C for two hours. This Friedel-Crafts acylation introduces the acetyl group that will later be modified to form the carboxamide functionality essential for biological activity [1]. The reaction proceeds through an acylium ion intermediate, which attacks the electron-rich aromatic system.

The coupling reaction represents the most complex transformation in the sequence, employing bis(triphenylphosphine)nickel dibromide as a catalyst along with organozinc reagents. This palladium-free coupling strategy was specifically developed to avoid the expensive palladium catalysts typically required for such transformations [1]. The reaction proceeds at 0°C under nitrogen atmosphere in tetrahydrofuran, utilizing the Negishi cross-coupling mechanism to form the carbon-carbon bond.

The ring closure step involves an intramolecular cyclization mediated by potassium tert-butoxide at -40°C. This base-promoted cyclization forms the benzofuran ring system through nucleophilic attack of the phenoxide anion on the activated carbon center [1]. The reaction requires careful temperature control to prevent side reactions and ensure high selectivity.

The hydrolysis step employs boron tribromide at 0°C in dichloromethane to cleave the methyl ether protecting groups. This Lewis acid-mediated demethylation proceeds through formation of a boron-oxygen complex, followed by nucleophilic attack by bromide ion [1]. The overall yield for the first four steps is reported as 47%, indicating efficient transformation despite the complexity of the sequence.

The amination reaction utilizes carbonyldiimidazole and methylamine hydrochloride to introduce the N-methylcarboxamide functionality. This reaction proceeds at room temperature for two hours, achieving a 90% yield [1]. The high efficiency of this transformation reflects the optimized conditions for amide bond formation.

Final Coupling Reaction

The culminating step involves the coupling of the benzofuran intermediate with 4-chloro-6,7-dimethoxyquinazoline. This nucleophilic aromatic substitution reaction was first reported in 2009 and proceeds with 85% yield [2]. The reaction mechanism involves nucleophilic attack of the phenoxide anion on the electron-deficient quinazoline ring, with chloride serving as the leaving group.

The reaction conditions employ acetone as solvent with diisopropylethylamine as base. The choice of solvent and base is critical for achieving high selectivity and yield in this coupling reaction [1]. The electron-withdrawing nature of the quinazoline ring activates the 4-position chlorine toward nucleophilic displacement.

Alternative Synthetic Approaches

Alternative synthetic routes have been explored to improve efficiency and reduce costs. One approach involves direct construction of the benzofuran ring through cyclization of appropriately substituted precursors. Another strategy focuses on modifying the quinazoline coupling partner to enhance reactivity and selectivity [1].

The development of these alternative routes addresses the need for scalable manufacturing processes that can accommodate large-scale production requirements. The selection of the optimal synthetic route depends on factors including raw material availability, reaction scalability, and overall process economics.

Process Chemistry Considerations

The manufacturing of fruquintinib requires careful consideration of numerous process chemistry factors that influence product quality, yield, and scalability. These considerations encompass reaction optimization, purification strategies, and process safety measures.

Reaction Optimization

Temperature control represents a critical parameter throughout the synthesis. The coupling reaction requires maintenance at 0°C to prevent decomposition of the organozinc reagents and ensure high selectivity [1]. The ring closure reaction must be conducted at -40°C to minimize side reactions and maximize yield of the desired benzofuran product.

Solvent selection plays a crucial role in determining reaction efficiency and product quality. Tetrahydrofuran provides the optimal coordination environment for the nickel-catalyzed coupling reaction, while dichloromethane offers the necessary solubility and stability for the boron tribromide-mediated demethylation [1]. The final coupling reaction utilizes acetone, which provides excellent solubility for both reactants and facilitates clean product isolation.

The use of inert atmosphere conditions is essential for several steps in the synthesis. The coupling reaction requires nitrogen atmosphere to prevent oxidation of the sensitive organometallic reagents [1]. This requirement necessitates specialized equipment and handling procedures in manufacturing facilities.

Purification and Isolation

The synthesis employs a combination of extraction, crystallization, and chromatographic purification methods. Liquid-liquid extraction is used extensively to separate products from reaction mixtures and remove impurities [1]. The choice of extraction solvents depends on the specific chemical properties of the intermediates and desired purity levels.

Crystallization represents the preferred method for final product purification, as it provides high purity material suitable for pharmaceutical applications. The crystallization conditions, including solvent choice, temperature, and seeding procedures, are optimized to ensure consistent crystal form and purity [1].

The development of scalable purification processes requires consideration of solvent recovery and waste minimization. The selection of environmentally benign solvents where possible reduces the environmental impact of the manufacturing process.

Analytical Methods for Quality Control

The quality control of fruquintinib requires sophisticated analytical methods capable of detecting impurities, determining purity, and ensuring consistency of the final product. These methods encompass various chromatographic and spectroscopic techniques optimized for pharmaceutical analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

The most widely utilized analytical method for fruquintinib quantification employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method utilizes an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with gradient elution using acetonitrile and 0.1% formic acid as mobile phases [3].

The mass spectrometric detection employs positive multiple reaction monitoring mode, monitoring the precursor-to-product ion transition of m/z 394.2 → 363.2 for fruquintinib [3]. The method demonstrates excellent linearity over the concentration range of 1.0-1000 ng/mL with a correlation coefficient of 0.9992 or better.

The analytical method validation encompasses precision, accuracy, selectivity, and stability studies according to FDA guidelines. The intraday and interday precision values are within 11.9% relative standard deviation, while accuracy values are within ±13.7% relative error [3]. The extraction recovery ranges from 82.0% to 94.4%, demonstrating efficient sample preparation.

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography (HPLC) methods have been developed for purity analysis and impurity profiling. These methods typically employ reverse-phase chromatography with ultraviolet detection for routine quality control applications [4].

The HPLC methods are validated for specificity, demonstrating the ability to separate fruquintinib from potential synthetic impurities and degradation products. The chromatographic conditions are optimized to achieve baseline resolution of all relevant peaks while maintaining reasonable analysis times.

Method robustness studies evaluate the impact of small variations in chromatographic conditions on analytical performance. These studies ensure that the methods remain reliable under normal laboratory variations in temperature, pH, and mobile phase composition.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry

Advanced analytical methods employ liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS/MS) for enhanced sensitivity and specificity. These methods are particularly valuable for impurity identification and metabolite analysis [5].

The LC-ESI-MS/MS methods provide structural information through fragmentation patterns, enabling identification of unknown impurities and confirmation of molecular structure. The high sensitivity of these methods allows detection of trace-level impurities that may not be visible by other analytical techniques.

Analytical Method Summary

| Analytical Method | Column | Mobile Phase | Detection | Linear Range | Application | Reference |

|---|---|---|---|---|---|---|

| UPLC-MS/MS | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) | Acetonitrile and 0.1% formic acid | Positive MRM mode (m/z 394.2 → 363.2) | 1.0-1000 ng/mL | Rat plasma pharmacokinetics | Citation 18, 54 |

| LC-MS/MS | LC-MS/MS system | Acetonitrile/methanol gradient | Positive ion mode | 1.0-750 ng/mL | Human plasma metabolite analysis | Citation 57 |

| HPLC-MS/MS | HPLC-MS/MS system | Acetonitrile-based mobile phase | Positive ion mode | Various ranges | Pharmacokinetic studies | Citation 63 |

| LC-ESI-MS/MS | LC-ESI-MS/MS system | Organic solvent gradient | ESI positive mode | Method-dependent | Concentration determination | Citation 56 |

| HPLC | HPLC system | Various organic solvents | UV detection | Method-dependent | Purity analysis | Citation 60 |

Impurity Profiling and Identification

The identification and quantification of synthetic impurities requires specialized analytical approaches. These methods must be capable of detecting and quantifying impurities at levels significantly below the therapeutic dose to ensure patient safety [6].

The impurity profiling studies employ a combination of chromatographic separation and mass spectrometric identification. The analytical methods are validated for specificity, demonstrating the ability to separate fruquintinib from all known synthetic impurities and potential degradation products.

Forced degradation studies evaluate the stability of fruquintinib under various stress conditions, including acid, base, oxidative, and thermal stress. These studies identify potential degradation pathways and ensure that the analytical methods can detect all relevant degradation products.

Structure-Activity Relationship in Synthesis Design

The structure-activity relationship (SAR) analysis of fruquintinib provides crucial insights for synthetic design and optimization. Understanding the relationship between molecular structure and biological activity guides the selection of synthetic targets and modification strategies.

Benzofuran Ring System

The benzofuran ring system represents a critical structural component that contributes significantly to the binding affinity and selectivity of fruquintinib. Molecular docking studies reveal that the benzofuran moiety occupies the hydrophobic ATP-binding cleft of the VEGFR kinase domain, forming important hydrophobic interactions [7].

The planar aromatic structure of the benzofuran ring facilitates optimal π-π stacking interactions with aromatic amino acid residues in the binding pocket. The oxygen atom in the furan ring contributes to the overall electronic properties of the molecule, influencing both binding affinity and metabolic stability [8].

Structural modifications to the benzofuran ring system generally result in decreased biological activity, indicating the critical nature of this structural component. The synthesis must therefore ensure the integrity and correct substitution pattern of the benzofuran ring to maintain optimal activity.

Quinazoline Ring System

The quinazoline ring system provides the primary interaction points with the ATP-binding pocket of VEGFR kinases. The nitrogen atoms at the 1 and 3 positions of the quinazoline ring create hydrogen bonds with Cys919 and Thr916 residues in the hinge region of the kinase domain [7].

The 6,7-dimethoxy substitution pattern on the quinazoline ring extends into the solvent-accessible region of the binding pocket. These methoxy groups have minimal direct interaction with the protein but contribute to the overall pharmacokinetic properties of the molecule [7].

The electron-rich nature of the quinazoline ring makes it susceptible to metabolic oxidation, particularly at the dimethoxy positions. The synthesis must consider the stability of these substituents and the potential for metabolic modification during development.

Carboxamide Functionality

The carboxamide group serves as a critical hydrogen bonding element that interacts with Asp1046 and Glu885 residues in the VEGFR binding pocket. The secondary amine of the amide backbone forms two hydrogen bonds that are essential for high-affinity binding [7].

The N-methyl substitution on the carboxamide provides optimal steric and electronic properties for binding. Modifications to this methyl group generally result in decreased activity, indicating the importance of this specific substitution pattern [8].

The amide bond itself is susceptible to hydrolytic degradation, particularly under acidic conditions. The synthesis must ensure the stability of this functionality and consider potential formulation challenges related to amide hydrolysis.

Dimethoxy Substituents

The dimethoxy groups at the 6,7-positions of the quinazoline ring occupy the solvent-accessible region of the binding pocket and have minimal direct interaction with the protein. This positioning makes them attractive targets for structural modification to improve pharmacokinetic properties [7].

The electron-donating nature of the methoxy groups influences the electronic properties of the quinazoline ring system. These substituents modulate the binding affinity and may contribute to the selectivity profile of the molecule.

The metabolic liability of the methoxy groups represents a significant consideration in synthesis design. These groups are susceptible to oxidative demethylation by cytochrome P450 enzymes, leading to the formation of phenolic metabolites [8].

Structure-Activity Relationship Summary

| Structural Component | Importance for Activity | Interaction | Modification Potential |

|---|---|---|---|

| Benzofuran Ring | Critical for VEGFR binding | Hydrophobic interactions in ATP-binding cleft | Limited due to critical binding role |

| Quinazoline Ring | Essential for ATP-binding pocket interaction | Hydrogen bonds with Cys919 and Thr916 | Nitrogen positions essential |

| Dimethoxy Groups (6,7-positions) | Extend into solvent region, no direct binding | Solvent-accessible, tolerate modifications | High potential for structural modifications |

| Carboxamide Group | Hydrogen bonding with Asp1046 and Glu885 | Dual hydrogen bonding capability | Amide bond critical for activity |

| Methyl Group (N-position) | Structural requirement for activity | Steric and electronic effects | Minimal modification tolerance |

| Methyl Group (2-position benzofuran) | Contributes to overall binding affinity | Hydrophobic contribution | Moderate modification potential |

Synthetic Design Implications

The SAR analysis directly influences synthetic design decisions, particularly regarding the order of synthetic operations and protection strategies. The critical nature of the benzofuran and quinazoline ring systems requires that these structural elements be constructed with high fidelity to ensure optimal biological activity.

The tolerance for modification at the dimethoxy positions suggests that these substituents could be introduced late in the synthesis, potentially allowing for analog preparation and optimization. However, the current synthesis introduces these groups through the quinazoline coupling partner, reflecting the practical considerations of synthetic accessibility.

The sensitivity of the carboxamide functionality to hydrolytic conditions necessitates careful control of reaction conditions and purification procedures. The synthesis must minimize exposure to acidic or basic conditions that could compromise the integrity of this critical functionality.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of colorectal carcinoma

Mechanism of Action

Absorption Distribution and Excretion

Following oral administration of a 5 mg radiolabeled fruquintinib dose, approximately 60% of the dose was recovered in urine (0.5% unchanged) and 30% of the dose was recovered in feces (5% unchanged).

The mean (SD) apparent volume of distribution of fruquintinib is approximately 46 (13) L.

The apparent clearance (SD) of fruquintinib is 14.8 (4.4) mL/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Gu Y, Wang J, Li K, Zhang L, Ren H, Guo L, Sai Y, Zhang W, Su W. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics. Cancer Chemother Pharmacol. 2014 Jul;74(1):95-115. doi: 10.1007/s00280-014-2471-3. Epub 2014 May 11. PubMed PMID: 24817647.